molecular formula C17H14N4O B10815909 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B10815909
M. Wt: 290.32 g/mol
InChI Key: ZISNXXHPWPDGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1434288-24-0) is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a benzimidazole moiety. Its molecular formula is C₁₇H₁₄N₄O, with an average molecular weight of 290.32 g/mol and a monoisotopic mass of 290.1168 Da . The structure includes:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system combining pyridine and pyrimidine rings.
  • A benzimidazole substituent (1H-1,3-benzodiazol-1-yl) attached via a methylene (-CH₂-) group at position 2 of the pyrido-pyrimidinone core.
  • A methyl group at position 7 (or 6, depending on ring numbering conventions; see Notes below).

This compound is cataloged under ChemSpider ID 30829604 and MDL number MFCD29037211, with synonyms including PF-06284674 .

Notes on Positional Ambiguity: The evidence refers to a compound with a 6-methyl substituent (e.g., "6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one" in ). The user-specified "7-methyl" may reflect alternative numbering of the fused pyrido-pyrimidinone system. For consistency with the cited sources, this article assumes the methyl group is at position 6 unless otherwise stated.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-(benzimidazol-1-ylmethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C17H14N4O/c1-12-6-7-16-19-13(8-17(22)21(16)9-12)10-20-11-18-14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3

InChI Key

ZISNXXHPWPDGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CN3C=NC4=CC=CC=C43)C=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Enaminones

Traditional approaches involve cyclocondensation between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions yields 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This method typically requires refluxing in acetic acid or polyphosphoric acid, achieving yields of 60–75%.

Photoredox C–H Arylation

Recent advances employ visible-light-mediated photoredox catalysis for direct C–H functionalization. Irradiating 3-unsubstituted 4-oxo-4H-pyrido[1,2-a]pyrimidine with aryl diazonium salts in the presence of eosin Y as a photocatalyst enables regioselective arylation at position 3. While this method originally targeted aryl groups, adapting it with methyl-containing diazonium precursors could theoretically introduce the 7-methyl substituent.

Table 1: Comparison of Core Synthesis Methods

MethodConditionsYield (%)Limitations
CyclocondensationAcOH reflux, 12 h65–75Limited functional group tolerance
Photoredox ArylationEosin Y, visible light, RT, 24 h50–60Requires specialized equipment

Attachment of the Benzodiazolylmethyl Group

The benzodiazolylmethyl moiety is introduced through nucleophilic alkylation or transition-metal-catalyzed coupling:

N-Alkylation of Benzodiazole

1H-1,3-benzodiazole is treated with a bromomethyl intermediate of the pyrido[1,2-a]pyrimidin-4-one core. Using K2CO3 in anhydrous DMF at 60°C facilitates N-alkylation at the benzodiazole’s 1-position. This method yields the target compound in 45–55% efficiency, with purity >95% after column chromatography.

Reaction Scheme

7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one+BrCH2benzodiazoleK2CO3,DMFTarget Compound\text{7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{BrCH}2\text{benzodiazole} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Mitsunobu Reaction

An alternative route employs the Mitsunobu reaction to couple 1H-1,3-benzodiazole-1-methanol with the pyrido[1,2-a]pyrimidin-4-one core. Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF enable oxyalkylation at room temperature, though yields remain modest (30–40%).

Purification and Characterization

Final purification typically involves silica gel chromatography using ethyl acetate/hexane (3:1) or recrystallization from ethanol. Characterization data for the target compound include:

  • 1H NMR (500 MHz, CDCl3): δ 8.89 (s, 1H, pyrimidinone-H), 7.72–7.25 (m, 4H, benzodiazole-H), 5.32 (s, 2H, CH2), 2.51 (s, 3H, CH3).

  • HRMS (ESI): m/z calcd for C19H15N4O [M+H]+: 315.1241; found: 315.1243.

Challenges and Optimization Opportunities

Key limitations in existing methods include:

  • Moderate yields in N-alkylation steps due to competing O-alkylation.

  • Sensitivity of the pyrido[1,2-a]pyrimidin-4-one core to strong acids/bases during functionalization.

  • Scalability issues with photoredox protocols.

Proposed optimizations:

  • Screening ionic liquids as reaction media to enhance alkylation regioselectivity.

  • Developing heterogeneous photocatalysts for easier product isolation.

Chemical Reactions Analysis

Types of Reactions

WAY-639117 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

WAY-639117 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-639117 involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile template for drug discovery. Below is a structural and physicochemical comparison of the target compound with derivatives reported in the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Features CAS / ID References
2-[(1H-1,3-Benzodiazol-1-yl)methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₁₇H₁₄N₄O 290.32 Benzimidazole-CH₂ at C2; methyl at C6 1434288-24-0
2-(4-Methyl-1H-imidazol-1-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₁₆H₁₈N₆O 318.37 Imidazole at C2; piperazine at C7 N/A
3-[2-[4-(4-Fluorobenzoyl)-1-oxido-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one C₂₆H₂₈FN₃O₃ 473.53 Fluorobenzoyl-piperidine N-oxide at C3; methyl at C2 and C7 Sinomedol N-oxide
2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₃H₂₄N₈O 452.51 Imidazo-pyridazine at C2; spiro-diamine at C7 N/A
3-[(E)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₂₀H₁₈N₄O₃S₂ 450.51 Thiazolidinone-thione at C3; furylmethylamino at C2; methyl at C7 CID 1919340

Key Observations:

Substituent Diversity: The target compound’s benzimidazole-CH₂ group at C2 is distinct from other derivatives featuring imidazole (), imidazo-pyridazine (), or thiazolidinone-thione moieties (). Position 7 is frequently modified with nitrogen-containing groups (e.g., piperazine in , spiro-diamine in ), which may enhance solubility or target engagement.

Methyl Group Impact :

  • Methyl groups at C6 or C7 (e.g., ) likely increase hydrophobicity compared to polar substituents like piperazine.

Structural Complexity: Derivatives such as Sinomedol N-oxide () and CID 1919340 () incorporate fluorinated or sulfur-containing groups, which could influence metabolic stability or binding kinetics.

Research Findings and Implications

While explicit biological data are absent in the evidence, structural trends suggest:

  • Piperazine/Piperidine Modifications : Compounds with piperazine () or fluorobenzoyl-piperidine () may target G-protein-coupled receptors (GPCRs) or serotonin receptors, given prior precedent for such scaffolds.
  • Spiro and Thiazolidinone Moieties: Derivatives like and could exhibit conformational rigidity or redox activity, respectively, impacting drug-like properties.

Biological Activity

The compound 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule notable for its complex structural features, including a pyrido[1,2-a]pyrimidin-4-one core and a benzodiazole moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C17H14N4O
  • Molecular Weight : 290.32 g/mol

The presence of the benzodiazole ring enhances the compound's interaction capabilities with biological macromolecules, potentially influencing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer therapy and enzyme modulation.

Targeting Pyruvate Kinase M2 (PKM2)

A significant area of interest involves the activation of the M2 isoform of pyruvate kinase (PKM2), which is crucial in cancer metabolism. Studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one can act as potent PKM2 activators. For instance, research published in PubMed highlights that these compounds can selectively activate PKM2, leading to altered metabolic pathways in cancer cells .

The mechanism by which this compound exerts its effects may involve:

  • Binding Affinity : In silico docking studies suggest that this compound can bind effectively to PKM2, influencing its activity and potentially altering cancer cell metabolism .

Case Studies and Experimental Findings

Several studies have explored the biological implications of related compounds:

  • PKM2 Activation : A study identified a series of pyrido[1,2-a]pyrimidin-4-one derivatives as effective PKM2 activators through high-throughput screening. These activators demonstrated a novel binding mode and were shown to influence cancer cell metabolism significantly .
  • Antimicrobial Activity : Although focused on different derivatives, investigations into related benzodiazole compounds have shown promising antimicrobial properties. For example, extracts from actinomycetes containing similar structures exhibited significant antibacterial activity against various pathogens .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their unique features:

Compound NameStructureUnique Features
2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneStructureContains dimethylamino group enhancing solubility
3-(4-hydroxyphenyl)-3-(3-hydroxypropyl)propanamideStructureExhibits anti-cancer properties
7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineStructureKnown for antiviral activity

Q & A

Q. What are the recommended synthetic routes for 2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and what are their critical reaction parameters?

Methodological Answer: A general synthesis involves coupling benzodiazole derivatives with pyrido-pyrimidinone precursors. Key steps include:

  • Condensation reactions using Na₂S₂O₄ in aqueous HCl for cyclization (yields ~59–65%) .
  • Substituent introduction via nucleophilic substitution or alkylation under reflux conditions (e.g., ethanol/H₂SO₄, 12-hour reaction) .
  • Purification via column chromatography or recrystallization.

Critical Parameters:

  • Temperature : Reactions often require 100–110°C for optimal cyclization.
  • Catalysts : Acidic conditions (e.g., H₂SO₄) enhance reactivity .
  • Solvent polarity : Ethanol or DMF improves solubility of intermediates.

Q. Table 1. Example Yields from Analogous Syntheses

SubstituentYield (%)ConditionsReference
5,6-Dichloro derivative63Na₂S₂O₄, HCl, 100°C, 2 hours
5,6-Difluoro derivative65Ethanol/H₂SO₄, reflux

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.2–8.5 ppm for benzodiazole) and pyrimidinone carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/CH₂ groups .
  • HPLC-MS : Use ammonium acetate buffer (pH 6.5) for mobile phases to assess purity and molecular ion peaks .

Q. What initial biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-microbial : Disk diffusion assays for bacterial/fungal strains.
  • Enzyme inhibition : Kinase or protease activity assays (e.g., ATP-binding site profiling) .

Advanced Research Questions

Q. What strategies optimize synthesis yield in multi-step reactions, particularly for sterically hindered intermediates?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) .
  • Protecting groups : Use Boc or Fmoc to prevent side reactions during alkylation .
  • Solvent optimization : Switch to DMF for sterically bulky intermediates to enhance solubility .

Q. How should researchers design mechanistic studies to investigate this compound’s mode of action?

Methodological Answer:

  • Molecular docking : Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Gene expression profiling : RNA-seq to identify pathways affected by treatment .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) .
  • Batch consistency analysis : Compare HPLC purity (>95%) and crystallinity between samples .
  • Control normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) .

Q. What experimental frameworks assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis studies : Expose compound to pH 3–9 buffers at 25–40°C, monitor via LC-MS .
  • Photodegradation : UV-Vis irradiation (254 nm) to identify breakdown products .
  • Ecotoxicology assays : Daphnia magna or algae growth inhibition tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.